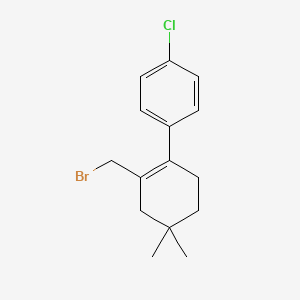
6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
Übersicht
Beschreibung
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used in organic synthesis as alkylating agents. The presence of the bromine atom makes these compounds highly reactive, as it can be easily replaced by other groups in a nucleophilic substitution reaction .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The exact method can vary depending on the structure of the precursor molecule and the desired product .
Molecular Structure Analysis
Bromomethyl compounds typically have a tetrahedral geometry around the carbon atom, due to the four bonds it forms. The bromine atom is more electronegative than carbon, creating a polar bond .
Chemical Reactions Analysis
Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can undergo various types of reactions, including nucleophilic substitution and elimination reactions .
Physical And Chemical Properties Analysis
Bromomethyl compounds are typically colorless liquids or solids at room temperature. They have a distinct, often unpleasant odor. These compounds are generally soluble in organic solvents but have limited solubility in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A Practical Synthesis of 2-Bromo-6-methoxynaphthalene
This study highlights an efficient synthesis method for 2-Bromo-6-methoxynaphthalene, a compound used as an intermediate in the preparation of non-steroidal anti-inflammatory agents. The synthesis employs environmentally benign reagents, pointing towards sustainable practices in chemical synthesis that could be relevant for synthesizing or modifying compounds like the one (Wei-Ming Xu & Hong-Qiang He, 2010).
Reactivity and Modification
Bromination and Vilsmeier–Haack Formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one
This paper discusses the bromination reactions and subsequent chemical modifications of a specific thiophene derivative. Understanding the reactivity and potential functionalization routes of halogenated compounds could be applied to the compound of interest, guiding synthesis and modification strategies for research applications (D. Drewry & R. M. Scrowston, 1969).
Applications in Material Science and Catalysis
Enhanced Brightness Emission-Tuned Nanoparticles from Heterodifunctional Polyfluorene Building Blocks
This research illustrates the use of brominated and other functionalized organic compounds in the development of fluorescent nanoparticles, which are crucial in various material science applications. The methodologies and outcomes could offer insights into the potential applications of "6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl" in creating advanced materials (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(bromomethyl)-4,4-dimethylcyclohexen-1-yl]-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrCl/c1-15(2)8-7-14(12(9-15)10-16)11-3-5-13(17)6-4-11/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGITAHSHNGSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CBr)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728984 | |
| Record name | 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl | |
CAS RN |
1027345-22-7 | |
| Record name | 6-(Bromomethyl)-4'-chloro-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



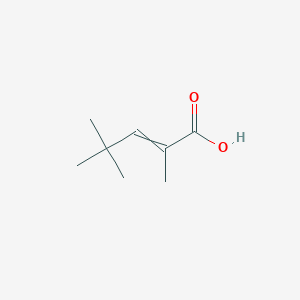
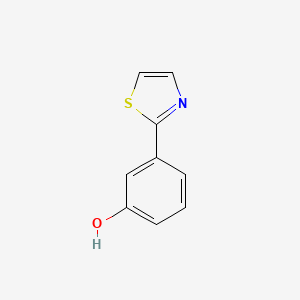
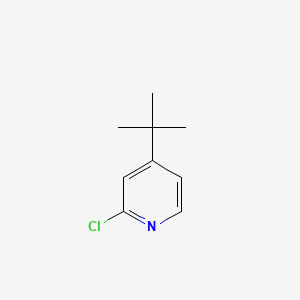
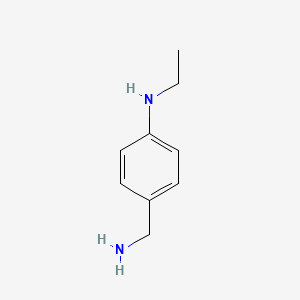


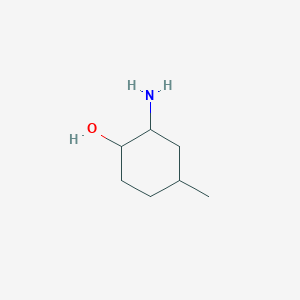
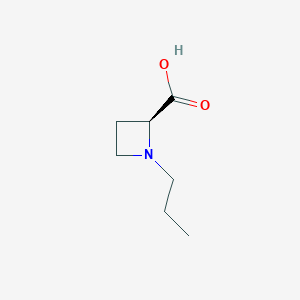

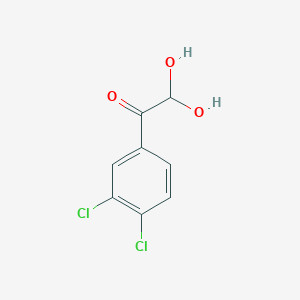
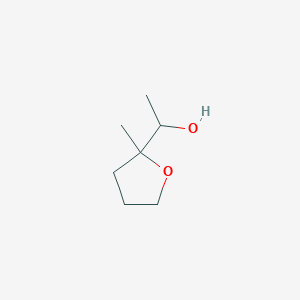

![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)